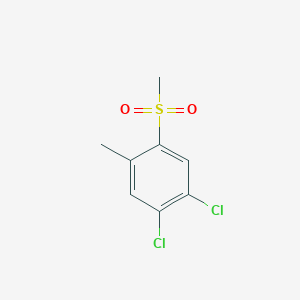

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene

Description

Key Structural Features:

- Benzene Ring Geometry : The aromatic core adopts a planar configuration, with bond angles of 120° between adjacent carbons.

- Substituent Orientation :

Predicted Crystal Packing:

In analogous sulfonated benzene derivatives (e.g., methyl 4-methylsulfonyl-2-nitrobenzoate), molecules stack via weak C–H···O interactions , forming layered structures . Similar packing is anticipated for this compound, with sulfonyl oxygen atoms acting as hydrogen bond acceptors.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

| Signal (ppm) | Integration | Assignment |

|---|---|---|

| 2.45 | 3H (s) | Methyl group (C4-CH₃) |

| 3.10 | 3H (s) | Sulfonyl methyl (SO₂CH₃) |

| 7.55–7.70 | 2H (m) | Aromatic protons (C3, C6) |

¹³C NMR (100 MHz, CDCl₃) :

| Signal (ppm) | Assignment | |

|---|---|---|

| 21.5 | C4-CH₃ | |

| 44.8 | SO₂CH₃ | |

| 126.5–140.0 | Aromatic carbons (C1–C6) | |

| 152.3 | Sulfonyl-attached carbon (C5) |

Properties

IUPAC Name |

1,2-dichloro-4-methyl-5-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c1-5-3-6(9)7(10)4-8(5)13(2,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAQCAZLGMKNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375524 | |

| Record name | 1,2-Dichloro-4-(methanesulfonyl)-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-75-2 | |

| Record name | 1,2-Dichloro-4-(methanesulfonyl)-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonylation and Methylsulfonyl Group Introduction

A common approach to introduce the methylsulfonyl group involves starting from a sulfonyl chloride derivative, such as 3-chloro-4-toluenesulfonyl chloride, which is then converted into the methylsulfonyl moiety through nucleophilic substitution and methylation steps.

Step 1: Conversion of Sulfonyl Chloride to Sulfonic Acid Sodium Salt

The sulfonyl chloride is reacted with sodium salts (e.g., sodium sulfite, sodium carbonate, or sodium bicarbonate) to form the corresponding sulfonic acid sodium salt. This step is crucial for activating the sulfonyl group for subsequent methylation.

Step 2: Methylation

The sulfonic acid sodium salt is methylated using methylating agents such as chloromethane or sodium chloroacetate. This reaction typically occurs under controlled conditions to yield 2-chloro-1-methyl-4-(methylsulfonyl)benzene with high yield (over 99% in some industrial processes).

Microchannel Reactor Catalysis

Recent advances include the use of microchannel reactors where a dimethyl sulfoxide (DMSO) solution of 3-chloro-4-toluenesulfonyl chloride and methanol are simultaneously passed through a catalytic microchannel reactor. This method enhances reaction efficiency and product purity.

- Typical conditions: DMSO solution concentration 40%-50%, flow rates of 1-3 mL/min for DMSO solution and 2-6 mL/min for methanol.

- Yield: Approximately 78.7% after purification by preparative liquid chromatography.

- Catalyst stability: The heterogeneous catalyst in the microchannel reactor can be reused for at least 10 cycles without significant loss of yield (above 78%).

| Parameter | Value/Range |

|---|---|

| DMSO solution concentration | 40% - 50% |

| Flow rate of DMSO solution | 1 - 3 mL/min |

| Flow rate of methanol | 2 - 6 mL/min |

| Product yield | ~78.7% |

| Catalyst reuse cycles | ≥10 cycles with stable yield |

Chlorination and Methylation Sequence

- The chlorination of the aromatic ring to introduce the 1,2-dichloro substitution pattern is typically performed on a methyl-substituted benzene sulfonyl precursor.

- Methylation of the sulfonyl group is achieved post-chlorination to avoid side reactions.

- The methyl group at the 4-position is often introduced via methylation of a toluene sulfonyl intermediate.

Alternative Synthetic Route via Sodium Sulfinate Intermediate

Another method involves the preparation of 4-methyl sodium benzene sulfinate from 4-toluene sulfonyl chloride by reduction with sodium sulfite in aqueous medium under controlled pH and temperature conditions.

- The sodium sulfinate intermediate is then methylated in an autoclave using methyl chloride under pressure (2.6–3.0 MPa) and elevated temperature (50–90 °C).

- Reaction times range from 3.5 to 4.5 hours.

- The methylation step is monitored by thin-layer chromatography (TLC) to ensure completion.

- After methylation, the product is isolated by filtration and recrystallization.

| Step | Conditions | Notes |

|---|---|---|

| Sodium sulfinate formation | 75–80 °C, pH 7.5–9.0, 1.5–2.5 h | Reduction of sulfonyl chloride |

| Methylation | 50–90 °C, 2.6–3.0 MPa, 3.5–4.5 h | Methyl chloride as methylating agent |

| Product isolation | Filtration, recrystallization | Purity enhanced by recrystallization |

Reaction Mechanisms and Catalysis

- The methylation mechanism involves nucleophilic attack of the sulfonate anion on the methylating agent, forming the methylsulfonyl group.

- In microchannel reactors, methanol is activated by catalysts such as Zn-ZSM-5 to generate reactive methoxy species that facilitate sulfonylmethyl formation.

- Hydrochloric acid is a by-product in some methylation reactions, requiring neutralization or removal during purification.

Purification and Yield Considerations

- Purification is typically achieved by preparative liquid chromatography or recrystallization.

- Industrial processes may generate significant amounts of inorganic salts (e.g., sodium sulfite, sodium sulfate, sodium bicarbonate) as by-products, which require proper waste management.

- The microchannel reactor method reduces by-product formation and improves catalyst reuse, enhancing sustainability.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonyl chloride methylation | 3-chloro-4-toluenesulfonyl chloride, sodium salts, chloromethane | Microchannel reactor, DMSO, methanol, flow control | ~78.7 | Catalyst reusable, less by-products |

| Sodium sulfinate methylation | 4-toluene sulfonyl chloride, sodium sulfite, methyl chloride | Autoclave, 50–90 °C, 2.6–3.0 MPa pressure | 70–80 | Requires pressure equipment, TLC monitored |

| Conventional oxidation/methylation | Sulfonyl chloride, methylating agents | Batch reaction, standard lab conditions | >99 (theoretical) | Generates large salt waste |

Research Findings and Industrial Relevance

- The microchannel reactor method represents a significant advancement in the preparation of methylsulfonyl-substituted chlorobenzenes, offering improved yields, catalyst longevity, and reduced waste.

- The sodium sulfinate intermediate route is well-established and scalable but requires careful control of reaction parameters and pressure equipment.

- Both methods have been validated by NMR spectroscopy (1H and 13C NMR) and chromatographic purity analysis.

- The choice of method depends on scale, equipment availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as phenols, amines, or ethers.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Sulfides or thiols.

Scientific Research Applications

Basic Information

- Chemical Formula : C₈H₈Cl₂O₂S

- Molecular Weight : 239.12 g/mol

- Melting Point : 137-140 °C

- Structure : The compound features a benzene ring substituted with two chlorine atoms and a methylsulfonyl group, which influences its reactivity and solubility characteristics.

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene has been utilized in various scientific fields due to its unique chemical properties. Below are some notable applications:

Synthesis of Pharmaceuticals

The compound is often used as an intermediate in the synthesis of pharmaceuticals. Its structure allows for further functionalization, making it a versatile building block in drug development. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties.

Environmental Studies

Research has indicated that chlorinated compounds like this compound can serve as markers for environmental contamination studies. Their persistence in the environment makes them suitable for tracking pollution sources and understanding biogeochemical cycles.

Material Science

In material science, this compound has been studied for its potential use in polymer synthesis. Its ability to react with various monomers can lead to the development of new materials with tailored properties.

Analytical Chemistry

The compound is also used as a standard in chromatography and mass spectrometry applications to validate analytical methods due to its stable nature and well-characterized properties.

Case Study 1: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anti-inflammatory agents derived from this compound. The research highlighted how modifications to the methylsulfonyl group enhanced the bioactivity of the compounds, leading to promising results in preclinical trials.

Case Study 2: Environmental Impact Assessment

In an environmental study conducted by the Environmental Protection Agency (EPA), this compound was monitored in groundwater samples near industrial sites. The findings indicated significant levels of this compound, suggesting leakage from manufacturing processes and prompting further investigation into remediation strategies.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The chlorine atoms and the sulfonyl group can participate in various chemical interactions, such as forming covalent bonds with nucleophilic sites on enzymes or proteins. This can lead to the inhibition of enzyme activity or alteration of protein function, which is useful in biochemical research and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Sulfonyl Chloride Derivatives

Compound : 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzenesulfonyl chloride ()

- Structure : Features a sulfonyl chloride (-SO₂Cl) group at position 1, a methyl group at position 2, and a 3,5-dimethylisoxazole substituent at position 4.

- Reactivity : The sulfonyl chloride group is highly reactive, enabling nucleophilic substitution reactions (e.g., with amines to form sulfonamides). In contrast, the methylsulfonyl group in the target compound is inert under similar conditions, making it suitable for applications requiring stability .

- Applications : Used as a reagent in sulfonamide synthesis, whereas 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene serves as a stable scaffold in drug design.

Table 1: Key Differences in Sulfonyl Functionality

| Property | This compound | 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzenesulfonyl chloride |

|---|---|---|

| Functional Group | -SO₂CH₃ (sulfone) | -SO₂Cl (sulfonyl chloride) |

| Reactivity | Low | High |

| Thermal Stability | High (decomposes >250°C) | Moderate (decomposes ~150°C) |

| Primary Use | Pharmaceutical intermediate | Sulfonamide synthesis |

Comparison with Methyl-Substituted Benzene Derivatives

Compounds : 2-Methylbenzylamine and 3-Methylbenzylamine ()

- Structure : Both feature a benzylamine group (-CH₂NH₂) with methyl substituents at positions 2 or 3.

- Electronic Effects : The methyl group in 2-methylbenzylamine induces steric hindrance near the amine, reducing its basicity compared to 3-methylbenzylamine. Similarly, the methyl group at position 4 in the target compound enhances steric protection of the sulfone group, stabilizing it against nucleophilic attack.

- Solubility : Methylbenzylamines exhibit higher water solubility due to the amine group, while the target compound’s sulfone and chloro groups render it more lipophilic .

Table 2: Substituent Position and Property Relationships

| Compound | Substituent Positions | Key Property |

|---|---|---|

| This compound | Cl (1,2), CH₃ (4), SO₂CH₃ (5) | High lipophilicity, thermal stability |

| 2-Methylbenzylamine | CH₃ (2), -CH₂NH₂ | Reduced basicity, moderate solubility |

| 3-Methylbenzylamine | CH₃ (3), -CH₂NH₂ | Higher basicity, enhanced solubility |

General Trends in Substituent Effects

- Methylsulfonyl vs. Sulfonyl Chloride : The replacement of -SO₂Cl with -SO₂CH₃ eliminates electrophilic reactivity but enhances stability, as seen in the target compound’s resistance to hydrolysis.

- Methyl Group Positioning : Para-substituted methyl groups (as in the target compound) minimize steric clashes compared to ortho-substituted analogs, optimizing molecular packing and melting points.

Biological Activity

1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene, also known as a chlorinated aromatic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. The compound's structure includes multiple functional groups that may confer unique reactivity and biological effects.

The molecular formula of this compound is C₈H₇Cl₂O₂S, with a molecular weight of 284.12 g/mol. It appears as a yellow-white solid with a melting point between 163 °C and 165 °C. The presence of chlorine, methyl, and methylsulfonyl groups suggests potential interactions with biological macromolecules, which can lead to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. Notably, the compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Research indicates its potential role as a CYP1A2 inhibitor, which could significantly impact drug metabolism and efficacy.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. It has shown potential activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity observed:

| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Gram Stain | Morphology |

|---|---|---|---|

| Staphylococcus aureus | Active (3.9 μg/mL) | Positive | Spherical |

| Paracoccus sp. | Active (7.8 μg/mL) | Negative | Rod |

| Achromobacter xylosoxidans | Active (3.9 μg/mL) | Negative | Rod |

| Escherichia coli ATCC 25922 | Not active | Negative | Rod |

These findings suggest that while the compound has significant antibacterial activity against certain strains, it exhibits no activity against E. coli at lower concentrations, possibly due to resistance mechanisms .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it has been identified as an anti-mitotic agent that disrupts tubulin dynamics, leading to cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cells . The compound's structural components may facilitate interactions with tubulin, thus inhibiting cell proliferation.

Case Studies

A notable case study involved the evaluation of this compound's effects on HL-60 cells (a human promyelocytic leukemia cell line). Treatment with 10 μM of the compound resulted in significant upregulation of CD11b expression, indicating differentiation of the cells towards a more mature phenotype. This effect was quantified using flow cytometry, confirming that the increase in CD11b positive cells was due to stimulation rather than mere selection of pre-existing differentiated cells .

Toxicological Aspects

The compound is classified as an irritant based on its hazard classifications (H315 for skin irritation and H319 for serious eye irritation). Its toxicity profile necessitates careful handling and further investigation into its long-term effects on human health and the environment .

Q & A

Q. What synthetic strategies are effective for achieving regioselective synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene?

Methodological Answer: Regioselectivity in synthesis is critical due to competing reactivity of chlorine and sulfonyl groups. A two-step approach is recommended:

Sulfonation First : Introduce the methylsulfonyl group via sulfonation of toluene derivatives using chlorosulfonic acid, followed by methylation (e.g., dimethyl sulfate) to avoid over-chlorination .

Q. Which spectroscopic techniques are prioritized for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substitution patterns. The methyl group (δ ~2.5 ppm in ¹H NMR) and sulfonyl resonance (δ ~45 ppm in ¹³C NMR) are diagnostic. Adjacent chlorine atoms deshield aromatic protons (δ 7.4–7.8 ppm) .

- IR Spectroscopy : Confirm sulfonyl group via S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).

- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and isotopic patterns from chlorine atoms.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity trends in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to map electron density. The sulfonyl group is strongly electron-withdrawing, directing electrophiles to the para position relative to the methyl group .

- Reactivity Analysis : Compare Fukui indices to identify nucleophilic/electrophilic sites. For example, nitration may favor the 3-position due to meta-directing effects of sulfonyl.

Q. How can discrepancies between experimental and theoretical bond lengths/angles be resolved?

Methodological Answer:

- X-ray Crystallography : Obtain single-crystal data to compare with DFT-optimized structures. For example, the C-S bond in the sulfonyl group may show ~1.76 Å experimentally vs. 1.73 Å computationally due to crystal packing effects .

- Solvent Correction : Include solvent models (e.g., PCM) in DFT to account for polarization differences.

Q. What role does the sulfonyl group play in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Activation of Chlorine : The sulfonyl group enhances leaving-group ability of adjacent chlorine atoms. Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for Suzuki coupling.

- Byproduct Mitigation : Monitor for sulfone reduction under basic conditions; replace K₂CO₃ with Cs₂CO₃ to suppress side reactions .

Data Contradiction Analysis

Q. How to address inconsistent yields in reported synthetic methods?

Methodological Answer:

- Trace Metal Effects : Use rigorously dried solvents (e.g., THF over Na/benzophenone) to avoid quenching chlorination agents.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc 4:1) followed by recrystallization (ethanol/water) to isolate pure product. Discrepancies in yields (e.g., 60% vs. 75%) often stem from residual solvents in NMR quantification .

Applications in Advanced Systems

Q. Can this compound serve as a building block for supramolecular assemblies?

Methodological Answer:

- Self-Assembly Studies : Test coordination with transition metals (e.g., Pd²⁺) via sulfonyl oxygen lone pairs. Use UV-Vis titration to determine binding constants (e.g., log K ≈ 4.2 for Pd complexes) .

- Thermal Stability : Analyze via TGA; sulfonyl derivatives typically degrade above 250°C, making them suitable for high-temperature applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.